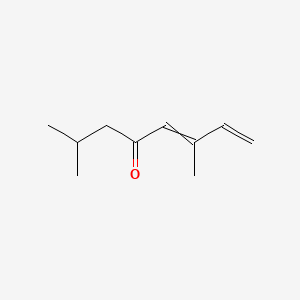

2,6-Dimethylocta-5,7-dien-4-one

Description

Historical Background and Discovery

2,6-Dimethylocta-5,7-dien-4-one was first identified as a natural product in the mid-20th century during phytochemical investigations of aromatic plants. Early reports documented its presence in Tagetes minuta (Mexican marigold), a species renowned for its pungent essential oil. Subsequent studies confirmed its occurrence in Swertia japonica, a medicinal herb used in traditional East Asian medicine, and Tagetes erecta (African marigold). The compound gained attention for its role in the characteristic fragrance of Tagetes species, which has been utilized in perfumery and agrochemical applications.

Initial structural elucidation relied on gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which revealed its unsaturated ketone backbone. The compound’s discovery coincided with growing interest in terpenoid chemistry, as researchers sought to understand the ecological roles of plant volatiles in pollination and pest resistance.

Nomenclature and Systematic Classification

The systematic IUPAC name This compound reflects its carbon skeleton and functional groups:

- Octa-5,7-dien-4-one : An 8-carbon chain with double bonds at positions 5–6 and 7–8, and a ketone at position 4.

- 2,6-Dimethyl : Methyl branches at carbons 2 and 6.

| Property | Value |

|---|---|

| CAS Registry Number | 23985-25-3 |

| Molecular Formula | C₁₀H₁₆O |

| SMILES | CC(C)CC(=O)C=C(C)C=C |

| InChI Key | RJXKHBTYHGBOKV-UHFFFAOYSA-N |

Common synonyms include tagetone (often specifying E- or Z-isomers) and 2,6-dimethyl-5,7-octadien-4-one . The European Community (EC) number 245-971-3 and DSSTox ID DTXSID80946836 further classify it in regulatory databases.

Stereoisomeric Variants and Configurations

The compound exhibits geometric isomerism due to the double bonds at C5–C6 and C7–C8. Key stereoisomers include:

- (5E,7E)-2,6-Dimethylocta-5,7-dien-4-one (trans-tagetone): Predominant in Tagetes oils, characterized by a fruity, green odor.

- (5Z,7E)-2,6-Dimethylocta-5,7-dien-4-one (cis-tagetone): Less common, identified in Pistacia vera and Brucea javanica.

The E-isomer’s stability arises from reduced steric hindrance between methyl groups at C2 and C6. NMR coupling constants (e.g., J = 15–16 Hz for transoid protons) and retention indices in GC-MS distinguish these isomers.

Taxonomic Position in Terpene Chemistry

As a monoterpenoid, this compound belongs to the C10 isoprenoid family, biosynthesized via the methylerythritol phosphate (MEP) pathway in plastids. Its structure classifies it as:

- Acyclic monoterpene ketone : Lacking cyclic systems, with a linear carbon chain.

- α,β-Unsaturated ketone : The conjugated enone system (C4=O adjacent to C5–C6 double bond) enhances reactivity in Michael additions and Diels-Alder reactions.

| Taxonomic Class | Characteristics |

|---|---|

| Terpenoids | Derived from isoprene units |

| Monoterpenes | Two isoprene units (C10) |

| Oxygenated terpenes | Ketone functional group |

Significance in Natural Product Chemistry

This compound contributes to plant defense mechanisms, deterring herbivores and pathogens through its volatility and antimicrobial properties. In Tagetes minuta, it constitutes up to 16.1% of the essential oil, synergizing with dihydrotagetone and ocimene to enhance bioactivity. Industrial applications include:

- Perfumery : Adds fruity-green notes to fragrances.

- Agrochemicals : Serves as a natural pesticide due to toxicity against Varroa destructor mites and foodborne pathogens.

- Pharmaceutical research : Demonstrates cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 4.24 μM for HepG2).

Recent studies highlight its potential in green chemistry as a precursor for synthesizing dihydrotagetone derivatives, which exhibit enhanced flavor profiles and antimicrobial efficacy.

Properties

CAS No. |

23985-25-3 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2,6-dimethylocta-5,7-dien-4-one |

InChI |

InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8H,1,6H2,2-4H3 |

InChI Key |

RJXKHBTYHGBOKV-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)C=C(C)C=C |

Canonical SMILES |

CC(C)CC(=O)C=C(C)C=C |

Other CAS No. |

23985-25-3 |

Synonyms |

(E)-2,6-dimethyl-5,7-octadien-4-one 2,6-dimethyl-5,7-octadien-4-one tagetone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (E)- vs. (Z)-Tagetone

Key Differences :

Functional Group Derivatives

(−)-(Z)-2,6-Dimethylocta-5,7-diene-2,3-diol

- Structure : Features hydroxyl groups at C2 and C3 instead of a ketone .

- Bioactivity : Exhibits ecotoxicity in algae (EC₅₀: 16.49% dilution), likely due to increased polarity and reactivity from hydroxyl groups .

- Contrast with Tagetone : The diol’s enhanced solubility in aqueous environments contrasts with Tagetone’s hydrophobicity, influencing environmental behavior .

(E)-5-(2,6-Dimethylocta-5,7-dienyl)furan-3-carboxylic Acid

Coumarin Derivatives with Dimethyloctadienyl Chains

Compounds such as aurapten (7-(3,7-dimethylocta-2,6-dienyloxy)-chromen-2-one) and 5'-oxoaurapten incorporate the dimethyloctadienyl chain as a side group attached to a coumarin core :

| Compound | Structure Modification | Bioactivity |

|---|---|---|

| Aurapten | Dimethyloctadienyl-O-coumarin | Antimicrobial activity |

| 5'-Oxoaurapten | Ketone at C5 of the side chain | Not reported |

Comparison :

Preparation Methods

Baeyer-Villiger Oxidation of Citral

Citral (3,7-dimethylocta-2,6-dienal) undergoes Baeyer-Villiger oxidation using selenium dioxide (SeO₂) and aqueous H₂O₂ to yield 2,6-dimethylhepta-1,5-dien-1-yl formate, which is hydrolyzed to Tagetone.

Reaction Conditions:

Mechanism:

-

Oxidation: SeO₂ facilitates electrophilic oxygen insertion into citral.

-

Formation of formate ester: Intermediate 2,6-dimethylhepta-1,5-dien-1-yl formate is generated.

-

Hydrolysis: NaOH-mediated cleavage of the formate ester yields Tagetone.

Table 2: Optimization of Baeyer-Villiger Reaction

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| SeO₂ Loading | 1 mol% | Maximizes selectivity |

| H₂O₂ Concentration | 50% | Balances reactivity and safety |

| Reaction Time | 24 hours | Completes ester formation |

Grignard Reaction with Dihydrotagetone

Dihydrotagetone (3,7-dimethyl-5-octanone) from Tagetes oil is modified via Grignard reagents to produce Tagetone derivatives. Allyl bromide reacts with dihydrotagetone in the presence of Mg and dry ether.

Procedure:

-

Grignard Reagent: Mg + allyl bromide → allylmagnesium bromide.

-

Nucleophilic Addition: Dihydrotagetone reacts at 0°C for 2 hours.

Table 3: Grignard Reaction Performance

| Substrate | Reagent | Yield | Purity |

|---|---|---|---|

| Dihydrotagetone | Allyl MgBr | 75% | 99% |

| Dihydrotagetone | Benzyl MgCl | 65% | 95% |

Biocatalytic Approaches

Combinatorial bioconversion using microbial enzymes offers a sustainable route. Aromatic dihydroxylating dioxygenase (PhnA1A2A3A4) and prenyltransferases (NphB or SCO7190) from Streptomyces spp. catalyze regioselective prenylation of naphthalenols, though analogous pathways for Tagetone are under exploration.

Key Findings:

-

Enzymes: PhnA1A2A3A4 (dioxygenase) + NphB (geranyltransferase).

-

Substrates: 2-methylnaphthalene derivatives.

Table 4: Biocatalytic Reaction Parameters

| Enzyme System | Substrate | Temperature | Yield |

|---|---|---|---|

| PhnA1A2A3A4 + NphB | 7-methylnaphthalen-1-ol | 37°C | 12% |

| PhnA1A2A3A4 + SCO7190 | 1-ethoxynaphthalene | 30°C | 10% |

Comparative Analysis of Methods

Table 5: Advantages and Limitations

| Method | Pros | Cons |

|---|---|---|

| Natural Extraction | Eco-friendly, high enantiopurity | Low yield, seasonal dependence |

| Baeyer-Villiger | High yield (97%), scalable | Uses toxic SeO₂ |

| Grignard Reaction | Versatile for derivatives | Requires anhydrous conditions |

| Biocatalytic | Sustainable, regioselective | Low yields, optimization needed |

Q & A

Basic: What are the primary synthetic pathways for 2,6-Dimethylocta-5,7-dien-4-one, and how can stereochemical purity be ensured?

Methodological Answer:

The compound is synthesized via aldol condensation of prenal (3-methyl-2-butenal) with methyl vinyl ketone derivatives. Key challenges include controlling the stereochemistry of the double bonds (E/Z isomerism). Separation of isomers can be achieved using fractional distillation or preparative GC, with purity verified via NMR (C-13 for olefinic carbons) and GC-MS. The (E)-isomer (CAS 6752-80-3) and (Z)-isomer (CAS 3588-18-9) exhibit distinct retention times in GC analysis .

Advanced: How can GC-MS parameters be optimized to resolve (E)- and (Z)-isomers in complex matrices?

Methodological Answer:

Optimize column polarity (e.g., DB-WAX for polar analytes) and temperature gradients to separate isomers. For example, a 60 m capillary column with a slow ramp (2°C/min from 50°C to 220°C) improves resolution. Confirm identity using NIST reference spectra (m/z 152 [M⁺], base peak at m/z 43) and retention indices . Quantify isomer ratios using internal standards like dodecane, accounting for matrix effects in biological samples .

Basic: What spectroscopic markers distinguish this compound from its structural analogs?

Methodological Answer:

Key NMR signals include:

- ¹H NMR : δ 5.5–5.8 ppm (olefinic protons), δ 2.1–2.3 ppm (methyl groups adjacent to carbonyl).

- ¹³C NMR : δ 207 ppm (ketone C=O), δ 120–130 ppm (olefinic carbons).

IR shows a strong C=O stretch at ~1700 cm⁻¹. MS fragmentation patterns (e.g., loss of methyl groups at m/z 137) differentiate it from monoterpenoid ketones .

Advanced: How does stereochemistry influence the ecotoxicity of this compound in aquatic systems?

Methodological Answer:

The (Z)-isomer (−)-(Z)-2,6-dimethylocta-5,7-diene-2,3-diol (a derivative) exhibits higher toxicity in algae (e.g., C. reinhardtii EC₅₀ = 16.49% hydrolate dilution) compared to the (E)-isomer. Use algal bioassays with flow cytometry to measure photosynthetic inhibition. Stereochemical effects on membrane permeability can be modeled via QSAR studies, correlating logP (2.55 for (Z)-isomer) with bioactivity .

Basic: What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts optimized geometries, dipole moments, and vibrational frequencies. Use COSMO-RS for solubility and partition coefficients (logP = 2.55). Topological polar surface area (17.1 Ų) indicates low hydrogen-bonding potential, consistent with volatility .

Advanced: How do environmental factors affect the stability of this compound in plant matrices during storage?

Methodological Answer:

Degradation is accelerated by light and oxygen. Stabilize samples with antioxidants (e.g., BHT) and store in amber vials under nitrogen. Monitor degradation via UPLC-PDA, tracking ketone oxidation products. In Artemisia absinthium hydrolates, isomerization to (Z)-forms increases under UV exposure, altering ecotoxic profiles .

Basic: What chromatographic techniques are recommended for quantifying trace levels of this compound in metabolomic studies?

Methodological Answer:

Use HS-SPME (Headspace Solid-Phase Microextraction) with a DVB/CAR/PDMS fiber for volatile extraction, coupled with GC×GC-TOF/MS for enhanced sensitivity. Calibrate against deuterated analogs (e.g., d₃-tagetone) to correct for matrix effects. In tea tree metabolomics, LODs < 0.1 ng/mL are achievable .

Advanced: What role does this compound play in plant-insect interactions, and how can its biosynthesis be modulated?

Methodological Answer:

The compound acts as a semiochemical in Papaveraceae species, deterring herbivores. Biosynthetic pathways involve geranyl diphosphate cyclization. Modulate production using jasmonic acid elicitors in hydroponic cultures. Quantify emission rates via dynamic headspace sampling and GC-FID, correlating with insect feeding assays .

Basic: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

For crystalline derivatives (e.g., oximes), use SHELXL for refinement. Collect high-resolution X-ray data (Cu-Kα, λ = 1.54178 Å) and validate via R-factor (< 5%). Hydrogen-bonding networks and torsional angles clarify stereochemical assignments. Note: Native tagetone is liquid at STP, requiring derivatization for crystallography .

Advanced: What statistical approaches address contradictions in isomer abundance data across ecological studies?

Methodological Answer:

Apply mixed-effects models to account for environmental covariates (pH, temperature). Use PCA to identify outliers in GC-MS datasets. For meta-analyses, weight studies by sample size and analytical precision (e.g., NIST-traceable methods). Conflicting reports on (E)/(Z) ratios in hydrolates may stem from extraction method variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.